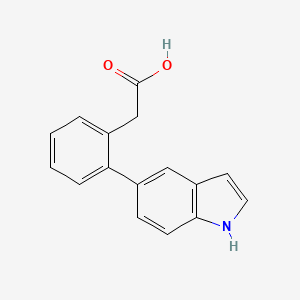

2-(2-(1h-Indol-5-yl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(1H-indol-5-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)10-11-3-1-2-4-14(11)12-5-6-15-13(9-12)7-8-17-15/h1-9,17H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEJHYHGUMAGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654119 | |

| Record name | [2-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-19-5 | |

| Record name | 2-(1H-Indol-5-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indol-5-yl)phenyl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as L-proline, Amberlite IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been reported to facilitate the synthesis of indole derivatives under various conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indol-5-yl)phenyl)acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 2-(2-(1H-Indol-5-yl)phenyl)acetic acid is its antitumor activity . Research indicates that derivatives of indole compounds exhibit significant efficacy against various solid tumors, particularly colon and lung cancers.

Case Study: Antitumor Efficacy

A patent describes the synthesis and evaluation of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives, which demonstrate marked antitumor activity. These compounds were tested against colon and lung tumors, showing potential as effective agents in combination with established chemotherapeutics like cisplatin and doxorubicin . The study highlights the need for novel treatments for patients who are refractory to existing therapies.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties . Indole derivatives have been shown to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights

Studies have reported that indole-based compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests that this compound could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective effects , potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Indol-5-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins and pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and interact with lipophilic domains enhances its efficacy in biological systems .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

a) 2-(3-(1H-Indol-5-yl)phenyl)acetic acid (CAS 886363-20-8)

- Structure : Indol-5-yl group attached at the 3-position of the phenyl ring.

- Key Differences: Positional isomerism alters electronic distribution and steric interactions.

- Physicochemical Properties : Molecular weight 251.28 g/mol (identical to target compound). LogP values are likely similar, but solubility may vary due to crystallinity differences.

b) (5-Phenyl-1H-indol-3-yl)acetic acid (CAS 168649-23-8)

- Structure : Phenyl group attached at the 5-position of the indole ring.

- Key Differences : The reversed substitution pattern (phenyl on indole vs. phenyl on biphenyl) reduces conformational flexibility. This could limit interactions with flat binding sites (e.g., cyclooxygenase enzymes) compared to the target compound’s extended biphenyl system .

c) 2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid (IC50 = 100 nM)

- Structure : Propionic acid derivative with indol-5-yl at the para position.

- Key Differences: Acid Group: Propionic acid (vs. Substituent Position: Para substitution may enhance steric accessibility for enzyme inhibition (e.g., Prostaglandin G/H synthase 1) compared to the ortho-substituted target compound .

Functional Group Variations

a) 2-(1-Methyl-1H-indol-5-yl)acetic acid (CAS 98935-61-6)

- Structure : Methyl group on the indole nitrogen.

- Increased lipophilicity (LogP ~2.5 vs. ~2.0 for unmethylated analogs) may enhance membrane permeability but reduce aqueous solubility .

b) 5-Methoxy-2-methyl-3-indoleacetic acid (CAS 2882-15-7)

- Structure : Methoxy and methyl groups on the indole ring.

- Key Differences: Methoxy group introduces electron-donating effects, altering electronic properties and metabolic pathways (e.g., O-demethylation).

a) Anti-inflammatory Potential

- The target compound’s biphenyl-indole scaffold resembles indomethacin analogs (e.g., 5-Methoxy-2-methyl-3-indoleacetic acid), which inhibit cyclooxygenase (COX) enzymes. However, indomethacin derivatives typically show IC50 values in the nanomolar range (e.g., 234 nM for 2-(2-(2,6-dimethylphenylamino)phenyl)acetic acid), whereas the target compound’s activity remains uncharacterized .

b) Cholinesterase Inhibition

- Analogs like 2-(1-(2-Chlorophenethyl)piperidin-4-yl)-N-(1H-indol-5-yl)acetamide () demonstrate dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The target compound’s carboxylic acid group may offer stronger ionic interactions with enzyme active sites compared to amide derivatives, though this requires validation .

c) Anticancer Activity

- Thiazole derivatives with indol-5-yl groups (e.g., 2-(2-((1H-Indol-5-yl)methylene)-hydrazinyl)-thiazole ) exhibit cytotoxicity via intercalation or redox modulation. The target compound’s lack of a thiazole ring may limit such mechanisms but could reduce off-target toxicity .

Biological Activity

2-(2-(1H-Indol-5-yl)phenyl)acetic acid, also known as 2-(4-(1H-Indol-5-yl)phenyl)acetic acid, is an indole derivative that has garnered attention for its diverse biological activities. The compound's unique structure, which combines an indole moiety with a phenylacetic acid component, contributes to its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects.

- Chemical Formula : C₁₆H₁₃NO₂

- Molecular Weight : 251.28 g/mol

- Structure : The compound features both aromatic and heterocyclic components, which facilitate various biological interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung and colorectal cancers. The mechanism of action involves the modulation of multiple cellular pathways, potentially including apoptosis induction and cell cycle arrest.

Case Study :

A study evaluating the cytotoxic effects of this compound on human cancer cell lines reported IC50 values indicating potent activity against HeLa (cervical cancer) and A2780 (ovarian cancer) cell lines. The IC50 values were found to be approximately 12.4 μM and 19.4 μM respectively, suggesting significant anticancer potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.

This inhibition suggests that the compound could be a candidate for developing new anti-inflammatory drugs.

Antiviral Activity

Recent investigations into the antiviral properties of this compound have indicated potential efficacy against certain viral infections. The indole structure is known for its ability to interact with viral proteins, potentially disrupting their function.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Binding : The indole nucleus can bind to multiple receptors, modulating their activity and leading to various therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Indole-3-acetic acid | C₁₄H₁₃O₂ | Plant hormone; significant in plant growth |

| 2-Phenylindole | C₁₅H₁₂N | Anticancer properties; different biological activities |

| N-deschlorobenzoyl indomethacin | C₁₆H₁₅ClN₂O₂ | Anti-inflammatory properties; chlorinated derivative |

The structural differences impart distinct biological activities that can be leveraged in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-(2-(1H-Indol-5-yl)phenyl)acetic acid?

A common approach involves Suzuki-Miyaura cross-coupling to attach the indole moiety to a phenylacetic acid scaffold. For example, brominated phenylacetic acid derivatives can be coupled with indole-5-boronic acids under palladium catalysis. Post-coupling functionalization (e.g., ester hydrolysis) yields the final compound. Purity is typically ensured via recrystallization or chromatography .

Q. Which analytical techniques are recommended for characterizing purity and structure?

- HPLC : To assess purity (>95% is standard for research-grade material) using C18 columns and UV detection at 254 nm .

- NMR : 1H and 13C NMR confirm regiochemistry (e.g., distinguishing indol-5-yl vs. indol-3-yl substitution) via aromatic proton splitting patterns and carbonyl carbon signals .

- FTIR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) functional groups .

Q. How can computational tools predict physicochemical properties like LogP and solubility?

Software such as MarvinSketch or ACD/Labs calculates LogP (e.g., ~3.46 for structurally similar 5-Ph-IAA) and topological polar surface area (tPSA ~53 Ų), which informs permeability and solubility. Experimental validation via shake-flask method (LogP) and HPLC solubility profiling is critical to resolve discrepancies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond angles, dihedral angles, and non-covalent interactions. For example, π-π stacking between indole and phenyl rings (centroid distances ~3.7–3.8 Å) and hydrogen-bonded dimers (O–H⋯N, ~2.8 Å) stabilize the crystal lattice. Displacement ellipsoids at 50% probability confirm thermal motion patterns .

Q. What strategies address contradictions between computational and experimental biological activity data?

- Docking vs. Assays : If virtual screening predicts PPARγ binding (as in tetrazole analogs ), validate via competitive binding assays using radiolabeled ligands.

- SAR Studies : Systematically modify substituents (e.g., methyl vs. phenyl groups) and measure IC50 shifts. For CRTh2 antagonists like setipiprant, fluorination improved potency 10-fold .

Q. How to design in vivo models for pharmacokinetic (PK) studies?

- Species Selection : Rats (F = 44%) and dogs (F = 55%) are preferred for oral bioavailability due to metabolic similarity to humans .

- Dosing Protocol : Administer 10 mg/kg orally, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours. LC-MS/MS quantifies compound levels, and non-compartmental analysis calculates AUC and t1/2 .

Q. What crystallographic software is recommended for small-molecule refinement?

SHELXL (via Olex2 GUI) is industry-standard for refining anisotropic displacement parameters and hydrogen-bond networks. For twinned data, SHELXL’s TWIN/BASF commands resolve overlapping reflections .

Methodological Considerations Table

Key Notes

- Avoid relying on commercial sources (e.g., BenchChem) for structural data; prioritize peer-reviewed crystallography .

- For SAR, combine synthetic flexibility (e.g., indole substitution) with high-throughput screening .

- Address solubility challenges (common with indole derivatives) using co-solvents (e.g., DMSO:PBS mixtures) in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.